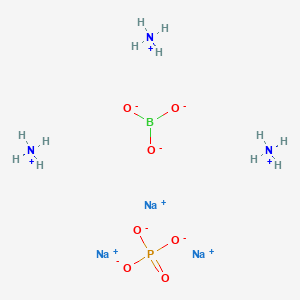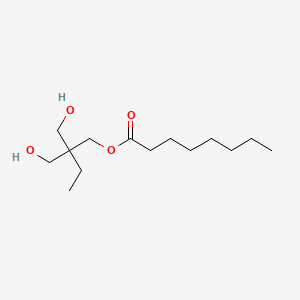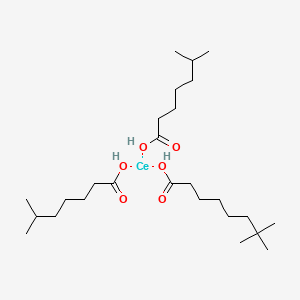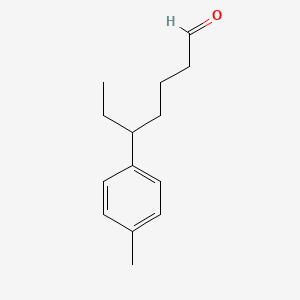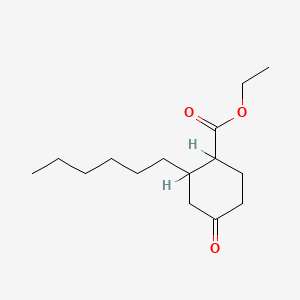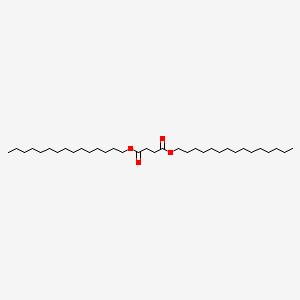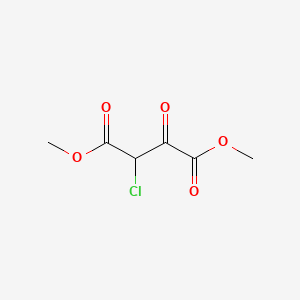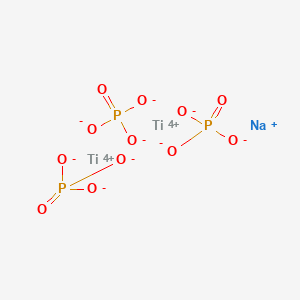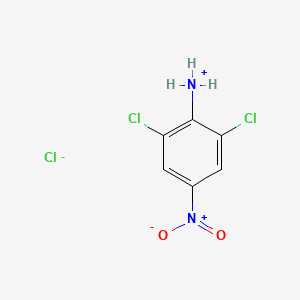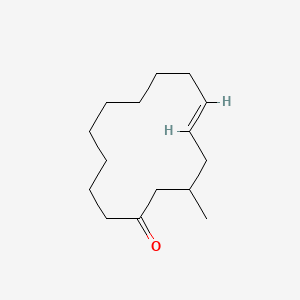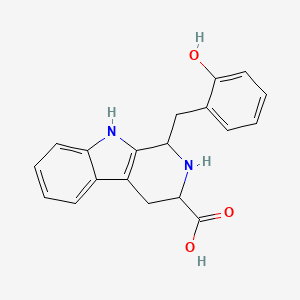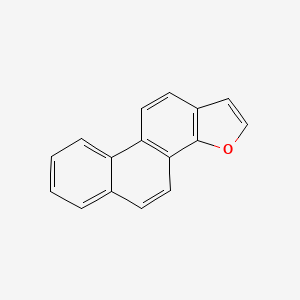
Naphthobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthobenzofuran is a fused heteroaromatic compound that consists of a benzofuran ring fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthobenzofuran can be synthesized through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the microwave-assisted synthesis, where 1-naphthol is treated with 1-bromo-4-methoxy-2-nitrobenzene and potassium tert-butoxide in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-assisted synthesis due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Naphthobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction, particularly when the compound contains electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like potassium tert-butoxide in dimethyl sulfoxide for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro compounds.
Scientific Research Applications
Naphthobenzofuran has several applications in scientific research:
Biology: Studied for its potential bioactive properties, including anticancer and antimicrobial activities.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of electronic devices based on organic semiconductor materials.
Mechanism of Action
The mechanism of action of naphthobenzofuran involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets depend on the specific application and derivative of this compound being studied .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Another fused heteroaromatic compound with similar structural properties.
Benzofuran: A simpler structure compared to naphthobenzofuran, lacking the fused naphthalene ring.
Naphthofuran: Similar to this compound but with different fusion patterns.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic semiconductor materials and bioactive compounds .
Properties
CAS No. |
76724-40-8 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
naphtho[1,2-g][1]benzofuran |
InChI |
InChI=1S/C16H10O/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H |
InChI Key |
YTIFDAAZLZVHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



